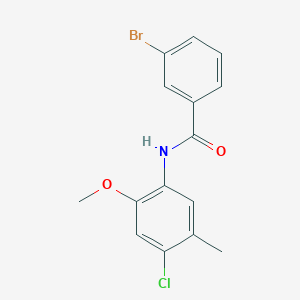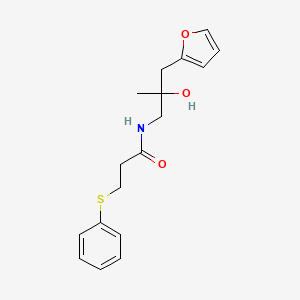![molecular formula C21H16ClN5O3 B2420169 N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 887458-04-0](/img/structure/B2420169.png)
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves one-pot multicomponent reactions . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Molecular Structure Analysis
The molecular formula of N-(4-acetylphenyl)acetamide is C10H11NO2 . The molecular weight is 177.20 g/mol . The structure of the compound can be represented by the InChI string: InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic addition and condensation . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Physical and Chemical Properties Analysis
The compound has a molecular weight of 177.20 g/mol . It follows Lipinski’s rule of five, which predicts good absorption or permeation .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Evaluation
New derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, were synthesized and evaluated for their antitumor activity against the MCF7 human breast adenocarcinoma cell line. Some derivatives demonstrated mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).
Anticancer Activity
A series of pyrazolo[3,4-d]pyrimidines was synthesized and tested for antitumor activity on various cell lines. Notably, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone was found to have potent antitumor activity, with IC50 values ranging from 0.326 to 4.31 μM on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Antimicrobial Applications
Antimicrobial Activity
A variety of newly synthesized compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety were evaluated for their antimicrobial activity against various strains of bacteria and fungi. Some compounds demonstrated moderate to outstanding activity, with a particular compound showing superior activity compared to standard drugs like ampicillin and gentamicin (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Biological Activity and Molecular Docking
Bioactivity and Molecular Docking Analysis
Quantum mechanical calculations and physicochemical parameters were assessed for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. The study included an analysis of the molecular electrostatic potentials, highest occupied & lowest unoccupied molecular orbitals, and IR vibrational spectra. Molecular docking investigations were also performed to understand the binding mode with O-acetyl-serine-sulfhydrylase, suggesting potential as an anti-amoebic agent (Shukla & Yadava, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-13(28)14-5-7-16(8-6-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFWEANJFJNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/new.no-structure.jpg)
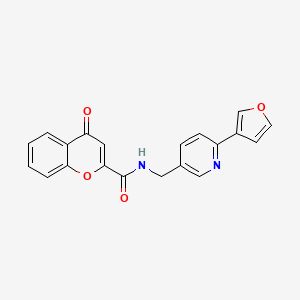
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2420092.png)
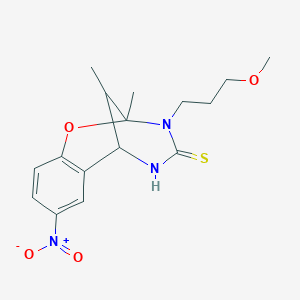
![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)
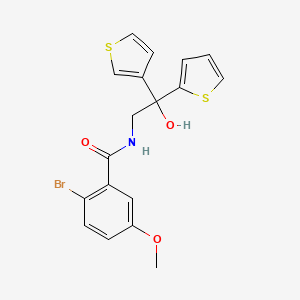
![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420102.png)
![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)
